
3-(Hydrazinylmethyl)-2-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydrazinylmethyl)-2-methyl-1H-indole is a heterocyclic compound that features an indole core substituted with a hydrazinylmethyl group at the 3-position and a methyl group at the 2-position. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the hydrazinylmethyl group introduces additional reactivity, making this compound a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydrazinylmethyl)-2-methyl-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with 2-methylindole.
Formylation: The 3-position of 2-methylindole is formylated using a Vilsmeier-Haack reaction to introduce a formyl group.
Hydrazine Addition: The formyl group is then reacted with hydrazine hydrate to form the hydrazinylmethyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hydrazinylmethyl)-2-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of hydrazones or primary amines.
Substitution: Halogenated indole derivatives.
Applications De Recherche Scientifique
3-(Hydrazinylmethyl)-2-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes and pigments due to its indole core.
Mécanisme D'action
The mechanism of action of 3-(Hydrazinylmethyl)-2-methyl-1H-indole involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in metabolic pathways.
DNA Intercalation: The indole core can intercalate into DNA, disrupting replication and transcription processes.
Signal Transduction: The compound may interfere with signal transduction pathways by binding to receptors or other signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylindole: Lacks the hydrazinylmethyl group, making it less reactive.
3-(Aminomethyl)-2-methyl-1H-indole: Similar structure but with an aminomethyl group instead of hydrazinylmethyl.
3-(Hydrazinylmethyl)-1H-indole: Lacks the methyl group at the 2-position.
Uniqueness
3-(Hydrazinylmethyl)-2-methyl-1H-indole is unique due to the presence of both the hydrazinylmethyl and methyl groups, which confer distinct reactivity and biological activity. This combination makes it a versatile intermediate in synthetic chemistry and a promising candidate for drug development.
Propriétés
Formule moléculaire |
C10H13N3 |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
(2-methyl-1H-indol-3-yl)methylhydrazine |
InChI |
InChI=1S/C10H13N3/c1-7-9(6-12-11)8-4-2-3-5-10(8)13-7/h2-5,12-13H,6,11H2,1H3 |
Clé InChI |
UWTPXDWVQIODKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


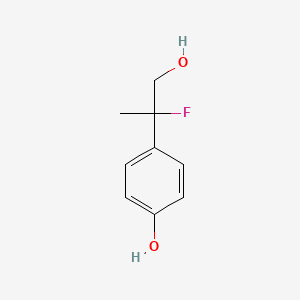
![10H-Benzo[b]pyrido[2,3-e][1,4]oxazine](/img/structure/B12967255.png)
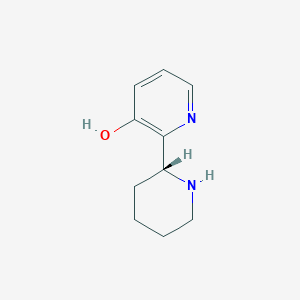
![6-Methyl-1H-thieno[3,2-c]pyrazol-3-amine](/img/structure/B12967269.png)
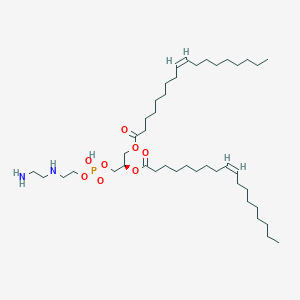
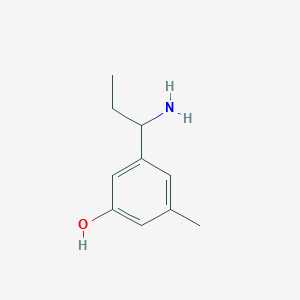

![(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12967310.png)
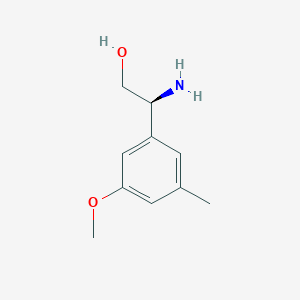
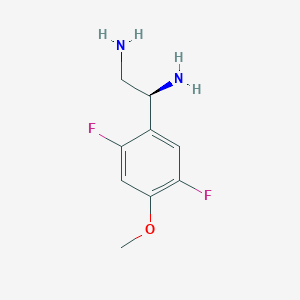

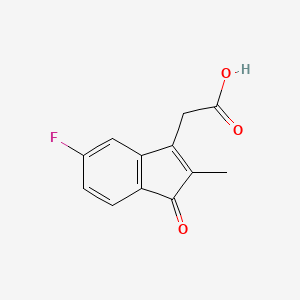
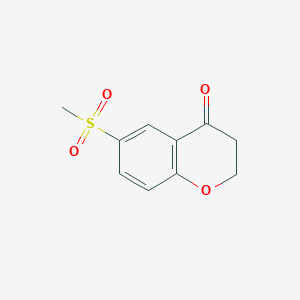
![3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B12967353.png)
